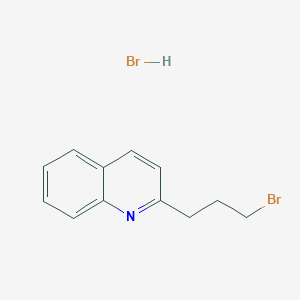

2-(3-Bromopropyl)quinoline hydrobromide

Vue d'ensemble

Description

2-(3-Bromopropyl)quinoline hydrobromide is a chemical compound with the molecular formula C12H13Br2N It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)quinoline hydrobromide typically involves the reaction of quinoline with 3-bromopropyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromopropyl)quinoline hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: It can be reduced to form different quinoline derivatives with altered properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in polar solvents such as ethanol or methanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-(3-Bromopropyl)quinoline hydrobromide is C₁₂H₁₃Br₂N, with a molecular weight of 331.05 g/mol. The compound features a quinoline ring, which is known for its significant biological activity. The presence of the bromopropyl group enhances its solubility and reactivity, making it suitable for various applications in pharmaceutical research.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial activities. Research indicates that this compound exhibits effectiveness against a range of bacterial and fungal pathogens. The mechanism of action may involve interference with microbial DNA synthesis or disruption of cellular processes .

A comparative analysis of similar compounds reveals that while many quinoline derivatives exhibit antibacterial properties, this compound stands out due to its unique bromopropyl substitution, potentially conferring enhanced activity against resistant strains.

Anticancer Activity

The quinoline structure is also linked to anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specifically, this compound has been suggested as a candidate for further investigation due to preliminary findings indicating its potential to inhibit tumor growth in vitro .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinoline derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of these compounds are believed to play a crucial role in mitigating oxidative stress in neuronal cells. Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in neurodegeneration, such as acetylcholinesterase and monoamine oxidase type B .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Bromination : Introduction of the bromopropyl group onto the quinoline ring.

- N-alkylation : Modifying the nitrogen atom within the quinoline framework to enhance biological activity.

These synthetic routes allow for the optimization of the compound's properties, making it versatile for further modifications aimed at improving efficacy and reducing toxicity .

Comparative Analysis with Related Compounds

A comparison with other quinoline derivatives highlights the unique features of this compound:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 8-(Bromoacetyl)quinoline hydrobromide | C₁₁H₉Br₂NO | Potent anticancer activity |

| 3-Bromoquinoline | C₉H₆BrN | Significant antibacterial properties |

| N-(3-Bromopropyl)phthalimide | C₁₁H₁₀BrNO | Primarily used in organic synthesis |

Uniqueness : The specific bromopropyl substitution on the quinoline ring may confer unique biological activities compared to other derivatives, particularly in antimicrobial and anticancer contexts .

Mécanisme D'action

The mechanism of action of 2-(3-Bromopropyl)quinoline hydrobromide involves its interaction with specific molecular targets within cells. It can bind to DNA or proteins, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but it is believed to interfere with key biological processes, making it a potential candidate for drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-Chloropropyl)quinoline hydrobromide

- 2-(3-Iodopropyl)quinoline hydrobromide

- 2-(3-Fluoropropyl)quinoline hydrobromide

Uniqueness

2-(3-Bromopropyl)quinoline hydrobromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development .

Activité Biologique

2-(3-Bromopropyl)quinoline hydrobromide is a compound that has garnered attention in pharmacological research due to its unique quinoline structure and potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a bromopropyl side chain attached to a quinoline core. This structure is significant as modifications in the quinoline nucleus often influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12BrN·HBr |

| CAS Number | 92017-90-8 |

| Molecular Weight | 292.12 g/mol |

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related quinoline compounds against these bacteria have been reported to be in the range of 5-20 µg/mL, indicating significant antimicrobial potential.

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. A study indicated that this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Cell Line Testing : The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the low micromolar range (around 10 µM), which suggests considerable potency .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Quinoline derivatives can act as inhibitors of specific enzymes involved in cancer cell proliferation.

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoline derivatives aids in the design of more effective compounds. Modifications to the bromopropyl group or substitutions on the quinoline ring can significantly alter potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Bromo vs. Chloro Substitution | Bromo enhances selectivity for cancer cells . |

| Length of Alkyl Chain | Longer chains may increase lipophilicity but can reduce solubility . |

Case Studies

- Antitubercular Activity : In a comparative study, various quinoline derivatives were screened for their activity against Mycobacterium tuberculosis. Compounds with similar structures showed promising results with MIC values lower than traditional antitubercular drugs like isoniazid .

- Cytotoxicity Assessment : A detailed cytotoxicity study revealed that this compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

2-(3-bromopropyl)quinoline;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN.BrH/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11;/h1-2,4,6-8H,3,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWPSTZJLOHYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92017-90-8 | |

| Record name | 2-(3-bromopropyl)quinoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.